
Cobalt(II) iodide
Overview
Description
Cobalt(II) iodide (CoI₂) is a cobalt halide compound with the molecular formula CoI₂. It exists in anhydrous, dihydrate (CoI₂·2H₂O), and hexahydrate (CoI₂·6H₂O) forms. The anhydrous form appears as blue-black crystals (density: 5.45 g/cm³), while the dihydrate is green (density: 2.90 g/cm³) and the hexahydrate is red [[11], [15–19]]. CoI₂ is highly hygroscopic and reacts vigorously with moisture, necessitating storage under inert conditions .
Synthetically, CoI₂ is prepared by reacting cobalt metal with iodine in acetonitrile or via direct combination in controlled environments . It is utilized in catalysis (e.g., Negishi coupling ), molecular magnetism , and as a precursor for redox-active complexes. Its magnetic and electronic properties are modulated by ligand coordination, making it pivotal in designing single-ion magnets (SIMs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) iodide can be synthesized by treating cobalt powder with gaseous hydrogen iodide. The reaction proceeds as follows:
Co+2HI→CoI2+H2
The hydrated form of cobalt diiodide, CoI₂·6H₂O, can be prepared by reacting cobalt(II) oxide or related cobalt compounds with hydroiodic acid . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of cobalt diiodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and advanced purification techniques is essential to obtain cobalt diiodide suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to elemental cobalt under certain conditions.
Substitution: this compound can participate in substitution reactions where iodide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligands such as ammonia or phosphines can replace iodide ions in cobalt diiodide.
Major Products Formed
Oxidation: Higher oxidation state cobalt compounds.
Reduction: Elemental cobalt.
Substitution: Cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(II) iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of cobalt diiodide in catalytic processes involves the coordination of reactant molecules to the cobalt center, facilitating the desired chemical transformation. The molecular targets and pathways depend on the specific reaction and the nature of the ligands involved. In single ion magnets, the magnetic properties arise from the orbital moment and spin-orbit coupling of the cobalt(II) ion .
Comparison with Similar Compounds
Physical and Chemical Properties of Cobalt(II) Halides
Cobalt(II) iodide belongs to the cobalt(II) halide family, which includes CoF₂ (pink), CoCl₂ (blue anhydrous, red hydrate), CoBr₂ (green), and CoI₂ (blue-black anhydrous). Key differences are summarized below:
Property | CoF₂ | CoCl₂ | CoBr₂ | CoI₂ |
---|---|---|---|---|
Color (Anhydrous) | Pink | Blue | Green | Blue-Black |
Melting Point (°C) | 1,200 | 724 | 678 | 515 (dec.) |
Density (g/cm³) | 4.43 | 3.36 | 4.77 | 5.45 |
Hydrate Color | – | Red (hexahydrate) | – | Green (dihydrate) |
Solubility (H₂O) | Insoluble | 52.9 g/100 mL | 113 g/100 mL | Soluble |
Key Observations :
- CoI₂ has the highest density among cobalt(II) halides due to iodine’s larger atomic radius.
- CoCl₂ exhibits the most pronounced hydration color change (blue → red), linked to ligand field effects .
- CoI₂’s lower melting point reflects weaker ionic bonding compared to CoF₂ and CoCl₂ .
Structural and Magnetic Properties in Coordination Complexes
CoI₂ forms complexes with ligands like pyridine (Py) and 1,2-bis(arylimino)acenaphthene (dpp-BIAN), which significantly alter its magnetic behavior. A comparison with analogous complexes is provided:
Key Observations :
- Ligand Geometry: Chelating ligands (e.g., dpp-BIAN) induce stronger ligand fields, increasing magnetic anisotropy (positive D values). Monodentate ligands like Py yield smaller D magnitudes .
- Relaxation Mechanisms : Quantum tunneling dominates in [CoI₂(Py)₂] at low temperatures, suppressing magnetic relaxation unless external fields are applied .
- –1.56 V for free dpp-BIAN) .
Electrochemical Behavior
CoI₂ exhibits distinct redox behavior in acetonitrile:
- Iodide Replacement : Solvent molecules displace iodide ligands, forming [Co(MeCN)₆]²⁺ .
- Redox Peaks : Cathodic reduction at –0.68 V (Co²⁺ → Co⁰ deposition) and ligand-centered reduction at –1.11 V .
Comparatively, CoCl₂ shows similar ligand substitution but higher oxidation potentials (e.g., Co²⁺ → Co³⁺ at +1.8 V) due to chloride’s weaker field strength .
Biological Activity
Cobalt(II) iodide (CoI), also known as cobaltous iodide, is an inorganic compound with significant biological activity. It is primarily recognized for its applications in catalysis and potential therapeutic uses. This article explores the biological activity of this compound, including its synthesis, biological effects, and relevant case studies.
Synthesis and Properties
This compound can be synthesized by treating cobalt powder with hydrogen iodide or through the reaction of cobalt(II) oxide with hydroiodic acid. It exists in two polymorphic forms: the α-form, which is black and turns dark green upon exposure to air, and the β-form, which appears yellow and is hygroscopic . The hydrated form, CoI·6HO, consists of separated [Co(HO)] ions and iodide ions .
Biological Activity
This compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound's biological effects are attributed to its ability to interact with cellular components and influence biochemical pathways.
Antimicrobial Activity
Research has shown that cobalt(II) complexes, including those derived from this compound, possess significant antifungal and antibacterial properties. For instance, studies on cobalt complexes with various ligands have demonstrated their efficacy against bacterial strains such as Escherichia coli and Staphylococcus haemolyticus, with some complexes exhibiting bacteriostatic and bactericidal effects in the micromolar range .
Table 1: Antimicrobial Activity of Cobalt(II) Complexes
Compound | Target Organism | Activity Type | IC50 (µM) |
---|---|---|---|
Cobalt(II) complex with salicylaldehyde | E. coli | Bacteriostatic | 75-165 |
Cobalt(II) complex with pyridine | S. haemolyticus | Bactericidal | Micromolar |
Cobalt(III) complex | HeLa (cervical cancer) | Cytotoxic | <100 |
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cobalt complexes to evaluate their potential as therapeutic agents. For example, a cobalt(II) coordination polymer containing isonicotinic hydrazine ligands showed micromolar toxicities against cancer cell lines such as HeLa and A431, comparable to cisplatin but with significantly lower toxicity towards non-cancerous cells .
Table 2: Cytotoxicity of Cobalt(II) Complexes
Complex | Cell Line | IC50 (µM) |
---|---|---|
Cobalt(II)-isonicotinic hydrazine | HeLa | Micromolar |
Cobalt(III)-salicylaldehyde derivative | MCF-7 (breast cancer) | <100 |
Cobalt(II)-Schiff base | HepG2 (liver cancer) | Millimolar |
Case Studies
- Toxicological Assessment : A study conducted by the National Toxicology Program highlighted the acute toxicity of cobalt compounds. Ingestion of cobalt chloride led to severe health consequences in a pediatric case, emphasizing the need for caution when handling cobalt salts .
- Therapeutic Potential : Research has indicated that certain cobalt complexes exhibit low systemic toxicity while maintaining effective antimicrobial properties. This suggests their potential for development into therapeutic agents for treating infections caused by resistant bacterial strains .
- Antifungal Properties : A recent study demonstrated that bis(N-picolinamido)cobalt(II) complexes displayed significant antifungal activity against various fungal species, indicating a promising avenue for further exploration in antifungal therapy .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Cobalt(II) iodide dihydrate (CoI₂·2H₂O) in laboratory settings?
- Methodological Answer : The synthesis typically involves reacting cobalt(II) carbonate or oxide with hydroiodic acid under controlled humidity to prevent dehydration. Stoichiometric ratios (e.g., CoCO₃ + 2HI → CoI₂ + CO₂ + H₂O) and reflux conditions (80–100°C) are critical for purity. Post-synthesis, vacuum drying at 50°C preserves the dihydrate structure . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms crystallinity and hydration state.
Q. Which spectroscopic techniques are optimal for distinguishing anhydrous CoI₂ from its dihydrate form?
- Methodological Answer : Infrared (IR) spectroscopy identifies O–H stretching (~3400 cm⁻¹) in the dihydrate, absent in anhydrous CoI₂. TGA (weight loss at 100–120°C) quantifies water content, while UV-Vis spectroscopy reveals ligand field transitions (e.g., d-d transitions at 450–600 nm) influenced by hydration .
Q. How can researchers safely handle this compound given its hygroscopic and oxidative sensitivity?
- Methodological Answer : Storage in desiccators with inert gas (argon) prevents hydration. Gloveboxes or Schlenk lines are recommended for synthesis. Safety protocols include using fume hoods to avoid HI vapor exposure and monitoring cobalt’s acute toxicity (LD₅₀: 80 mg/kg in rats) .
Advanced Research Questions
Q. What strategies mitigate oxidation during high-temperature synthesis of anhydrous CoI₂?
- Methodological Answer : Employing a reducing atmosphere (H₂/N₂ mix) at 200–300°C prevents Co²⁺ → Co³⁺ oxidation. In situ X-ray absorption spectroscopy (XAS) monitors cobalt oxidation states, while doping with iodide salts (e.g., KI) stabilizes the lattice .
Q. How do solvent polarity and coordination geometry affect the catalytic activity of CoI₂ in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance CoI₂’s solubility and ligand exchange kinetics. Mechanistic studies using cyclic voltammetry (redox potentials) and DFT calculations (e.g., Gibbs free energy of transition states) correlate solvent effects with reaction yields .
Q. What computational models best predict the electronic structure of CoI₂ complexes for photovoltaic applications?
- Methodological Answer : Density Functional Theory (DFT) with Hubbard U corrections (DFT+U) accounts for strong electron correlations in Co²⁺. Bandgap alignment with perovskite absorbers (e.g., CH₃NH₃PbI₃) is modeled using Vienna Ab-initio Simulation Package (VASP) to optimize charge transport .
Q. Data Analysis and Contradiction Resolution
Q. How can researchers resolve discrepancies in reported magnetic susceptibility values for CoI₂?
- Methodological Answer : Contradictions arise from hydration state variations (dihydrate vs. anhydrous) and measurement techniques (SQUID vs. Evans method). Standardizing samples (via TGA) and using cryogenic temperatures (<50 K) reduces thermal noise .
Q. What statistical approaches validate the reproducibility of CoI₂’s thermal decomposition kinetics?
- Methodological Answer : Arrhenius parameters (activation energy, pre-exponential factor) derived from isoconversional methods (e.g., Kissinger-Akahira-Sunose) minimize model-fitting errors. Replicate experiments with error bars (±5%) ensure reliability .
Q. Experimental Design Frameworks
Q. Designing a study to probe CoI₂’s role in iodide ion conduction: What variables require control?
- Methodological Answer : Key variables include:
- Temperature : Ionic conductivity measured via impedance spectroscopy (25–150°C).
- Doping : Introduce aliovalent ions (e.g., Li⁺) to assess defect chemistry.
- Morphology : Compare nanocrystalline vs. bulk CoI₂ using BET surface area analysis .
Q. Formulating a hypothesis on CoI₂’s photocatalytic activity: How to integrate primary and secondary data?
Properties
IUPAC Name |
cobalt(2+);diiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLPUQJODERGA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co+2].[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoI2 | |
Record name | cobalt(II) iodide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cobalt(II)_iodide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014304 | |
Record name | Cobalt iodide (CoI2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7421 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
alpha-Form: Black graphite-like solid; Highly hygroscopic turning blackish-green in air; beta-Form: Highly hygroscopic ochre-yellow solid; Deliquescent in moist air forming green droplets; [Merck Index] Black hygroscopic beads; [Alfa Aesar MSDS] | |
Record name | Cobaltous iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20457 | |
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CAS No. |
15238-00-3 | |
Record name | Cobalt iodide (CoI2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15238-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobaltous iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015238003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobalt iodide (CoI2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COBALTOUS IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ1W9DF34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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